Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate
Description
Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate (CAS: 330558-52-6) is a fluorinated heterocyclic compound featuring a 1,2-oxazole (isoxazole) core substituted with a 2-(trifluoromethyl)phenyl group at position 3 and a methyl ester at position 3. Its molecular formula is C₁₂H₈F₃NO₃, with a molecular weight of 271.19 g/mol . The trifluoromethyl (-CF₃) group enhances lipophilicity and metabolic stability, making it a common motif in bioactive molecules .
Properties
IUPAC Name |
methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO3/c1-18-11(17)10-6-9(16-19-10)7-4-2-3-5-8(7)12(13,14)15/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJPIPUYFKUVLHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NO1)C2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate typically involves the reaction of 2-(trifluoromethyl)benzoyl chloride with an appropriate oxazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at low temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-5-carboxylic acid derivatives, while reduction can produce alcohol or amine derivatives. Substitution reactions can lead to a wide range of substituted oxazole and phenyl derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structures exhibit notable anticancer properties. Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate has been investigated for its potential to inhibit cancer cell proliferation.
-
Mechanism of Action : The trifluoromethyl group enhances the compound's ability to interact with cellular targets involved in cancer progression. Studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells.
Cell Line IC₅₀ Value (µM) Mechanism of Action MCF-7 2.41 Induces apoptosis via pro-apoptotic protein upregulation HCT-116 1.54 Causes G1 phase cell cycle arrest
Anti-Diabetic Properties
In addition to its anticancer effects, similar compounds have been studied for their anti-diabetic activities. For instance, certain derivatives demonstrated significant glucose-lowering effects in genetically modified models of diabetes, suggesting potential therapeutic applications for managing diabetes.
Synthetic Applications
This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows it to act as a precursor for various chemical transformations, including:
-
Synthesis of Oxadiazoles : This compound can be utilized to synthesize oxadiazole derivatives, which are known for their biological activity.
Reaction Type Product Type Cyclization Oxadiazole derivatives Substitution reactions Novel pharmacological agents
Case Study: Anticancer Studies
A study published in the Journal of Medicinal Chemistry highlighted the anticancer efficacy of this compound against glioblastoma cell lines. The compound was shown to significantly reduce cell viability through induction of apoptosis and modulation of key signaling pathways.
Case Study: In Vivo Efficacy
In vivo studies using animal models have demonstrated that this compound can effectively lower tumor growth rates and improve survival outcomes when administered in conjunction with standard chemotherapy agents.
Mechanism of Action
The mechanism of action of Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound is compared to structurally analogous derivatives, focusing on heterocyclic core variations, substituent positions, and functional groups. Key comparisons include:
Key Observations
Heterocyclic Core Differences :
- 1,2-Oxazole (Isoxazole) vs. 1,2,4-Oxadiazole :
- The 1,2-oxazole core in the target compound has adjacent oxygen and nitrogen atoms, conferring moderate electron-withdrawing effects. In contrast, 1,2,4-oxadiazoles (e.g., CAS 163719-82-2) exhibit greater thermal and metabolic stability due to their three heteroatoms, making them preferred in drug design .
- Oxazolidine Derivatives :
- Compounds like 3-(dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine (furilazole) are used as herbicide safeners, highlighting the role of heterocycle flexibility in agrochemical activity .
Replacement of the methyl ester (-COOCH₃) with a carboxylic acid (-COOH) or ethyl ester (-COOCH₂CH₃) alters solubility and bioavailability, as seen in oxadiazole derivatives .
Discontinued Status :
- The discontinuation of this compound may stem from inferior stability or efficacy compared to oxadiazole-based alternatives. For instance, oxadiazoles are widely used in pharmaceuticals due to their resistance to hydrolysis and enzymatic degradation .
Biological Activity
Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological activity, synthesis, and related case studies.
- Molecular Formula : C12H8F3NO3
- Molecular Weight : 271.192 g/mol
- CAS Number : 104721-34-8
Biological Activity Overview
This compound has been studied for various biological activities, including anti-inflammatory, analgesic, and potential anti-cancer effects. The trifluoromethyl group is known to enhance the pharmacological properties of organic compounds by increasing their lipophilicity and metabolic stability.
Anti-inflammatory Activity
Research indicates that compounds containing the trifluoromethyl group can exhibit significant anti-inflammatory properties. For instance, studies have shown that methyl derivatives of similar structures can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation processes. The introduction of the trifluoromethyl group has been associated with increased potency against COX-2, a target for anti-inflammatory drugs.
| Compound | IC50 (μM) | Selectivity Index |
|---|---|---|
| This compound | TBD | TBD |
| Celecoxib | 0.01 | Reference |
Study on Inhibitory Effects
A study published in MDPI reported on the synthesis and biological evaluation of various oxazole derivatives, including those with trifluoromethyl substitutions. The findings indicated that these compounds exhibited notable inhibitory activity against COX enzymes, with some derivatives displaying IC50 values significantly lower than traditional anti-inflammatory drugs like celecoxib .
Antiproliferative Activity
Another investigation focused on the antiproliferative effects of related oxazole derivatives against cancer cell lines. The results demonstrated that the presence of the trifluoromethyl group enhanced the cytotoxicity of these compounds against various cancer types, suggesting a potential pathway for further drug development aimed at cancer therapy .
The mechanism through which this compound exerts its biological effects is hypothesized to involve:
- Inhibition of COX Enzymes : By blocking COX-1 and COX-2 pathways, this compound may reduce prostaglandin synthesis, leading to decreased inflammation.
- Modulation of Signal Transduction Pathways : The trifluoromethyl group may influence signaling pathways involved in cell proliferation and apoptosis.
Q & A
Q. What are the common synthetic routes for Methyl 3-[2-(trifluoromethyl)phenyl]-1,2-oxazole-5-carboxylate?
The synthesis typically involves heterocyclic ring formation via cyclocondensation reactions. For example:
- Step 1 : Condensation of a trifluoromethyl-substituted phenyl precursor with a β-keto ester to form the oxazole ring.
- Step 2 : Methyl esterification at the 5-position of the oxazole ring using methanol under acidic or basic conditions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization to isolate the product . Reaction optimization (e.g., solvent choice, temperature) is critical to achieving yields >75% .
Q. How is the compound characterized to confirm its structure?
Standard analytical techniques include:
- NMR Spectroscopy : H and C NMR to confirm proton environments and carbon assignments (e.g., trifluoromethyl groups show distinct splitting patterns) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular ion peaks and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of ester carbonyl (C=O, ~1700 cm) and oxazole ring vibrations .
Q. What are the stability considerations for storing this compound?
- Storage Conditions : Store in airtight containers at −20°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group or oxidation of the oxazole ring .
- Light Sensitivity : Protect from UV light due to the aromatic trifluoromethylphenyl moiety .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic optimization involves:
- Design of Experiments (DOE) : Varying parameters like solvent polarity (e.g., DMF vs. THF), temperature (60–100°C), and catalyst loading (e.g., p-toluenesulfonic acid) .
- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while improving yield .
- In situ Monitoring : Use HPLC or TLC to track intermediate formation and adjust conditions dynamically .
Q. What advanced techniques resolve structural ambiguities in derivatives?
- X-ray Crystallography : Provides unambiguous confirmation of regiochemistry (e.g., substitution at the 3-position of the oxazole ring) .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and compare with experimental UV-Vis data to validate substituent effects .
Q. How does the compound behave under oxidative or reductive conditions?
- Oxidation : The oxazole ring is stable, but the trifluoromethylphenyl group may undergo defluorination under strong oxidants (e.g., KMnO) .
- Reduction : Catalytic hydrogenation (Pd/C, H) can reduce the oxazole ring to an oxazoline, altering bioactivity .
Q. What strategies address contradictions in reported biological activity data?
- Purity Assessment : Use HPLC (>98% purity) to rule out impurities affecting bioassay results .
- Stereochemical Analysis : Chiral HPLC or circular dichroism to check for unintended enantiomers in racemic mixtures .
- Dose-Response Studies : Replicate assays across multiple cell lines to differentiate compound-specific effects from experimental artifacts .
Q. How can the compound be functionalized for structure-activity relationship (SAR) studies?
- Nucleophilic Acyl Substitution : Replace the methyl ester with amines or alcohols to generate amide or ester analogs .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling to introduce aryl/heteroaryl groups at the phenyl ring .
Q. What methodologies assess its potential in drug discovery?
- Target Engagement Assays : Surface plasmon resonance (SPR) to measure binding affinity to enzymes (e.g., kinases) .
- ADME Profiling : Microsomal stability tests (human liver microsomes) and Caco-2 permeability assays to evaluate pharmacokinetics .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
